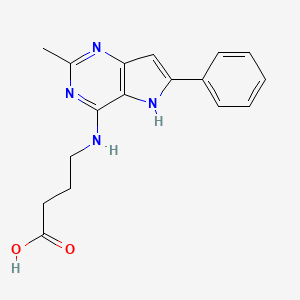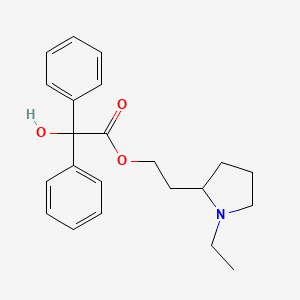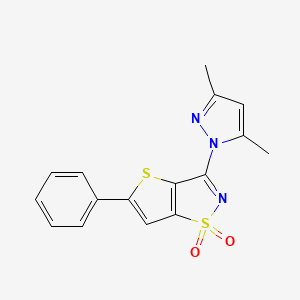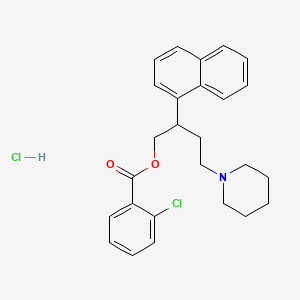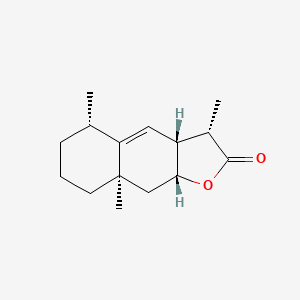
Dihydroalantolactone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dihydroalantolactone is a sesquiterpene lactone compound primarily isolated from the roots of plants belonging to the genus Inula, such as Inula helenium and Inula racemosa . This compound is known for its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Dihydroalantolactone can be synthesized through various chemical reactions involving sesquiterpene lactones. One common method involves the reduction of alantolactone using hydrogenation techniques . The reaction typically employs hydrogen gas in the presence of a palladium catalyst under controlled temperature and pressure conditions .
Industrial Production Methods: Industrial production of this compound often involves the extraction of the compound from the roots of Inula species using supercritical fluid extraction (SFE) techniques . This method optimizes the extraction efficiency by adjusting parameters such as pressure, temperature, and carbon dioxide flow rate . The crude extract is then purified through freezing and other purification methods to obtain high-purity this compound .
Analyse Des Réactions Chimiques
Types of Reactions: Dihydroalantolactone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, which may exhibit enhanced biological activities.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of palladium or platinum catalysts is commonly used for reduction reactions.
Substitution: Nucleophiles such as thiophenol and selenophenol are used in substitution reactions to form addition products.
Major Products:
Oxidation Products: Various oxidized derivatives of this compound.
Reduction Products: Reduced sesquiterpene lactones with altered structural configurations.
Substitution Products: Addition products formed through nucleophilic substitution reactions.
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of dihydroalantolactone involves its interaction with cellular membranes and molecular targets:
Membrane Damage: this compound induces cell membrane damage, leading to increased permeability and leakage of cellular contents.
Molecular Targets: The compound targets specific proteins and enzymes involved in cellular processes, disrupting their normal functions and leading to cell death.
Pathways Involved: this compound affects various signaling pathways, including those involved in inflammation and apoptosis.
Comparaison Avec Des Composés Similaires
Dihydroalantolactone is structurally similar to other sesquiterpene lactones, such as alantolactone and isoalantolactone . it exhibits unique biological activities and chemical properties that distinguish it from these compounds .
Alantolactone: Known for its strong antimicrobial and anticancer activities.
Isoalantolactone: Exhibits similar biological activities but differs in its structural configuration.
Other Similar Compounds: Include eudesmanes and germacranes, which share similar structural features but differ in their biological activities.
Propriétés
Numéro CAS |
40285-97-0 |
|---|---|
Formule moléculaire |
C15H22O2 |
Poids moléculaire |
234.33 g/mol |
Nom IUPAC |
(3S,3aR,5S,8aR,9aR)-3,5,8a-trimethyl-3,3a,5,6,7,8,9,9a-octahydrobenzo[f][1]benzofuran-2-one |
InChI |
InChI=1S/C15H22O2/c1-9-5-4-6-15(3)8-13-11(7-12(9)15)10(2)14(16)17-13/h7,9-11,13H,4-6,8H2,1-3H3/t9-,10-,11+,13+,15+/m0/s1 |
Clé InChI |
UHXFRFWUSTUALX-CTFUPSTPSA-N |
SMILES isomérique |
C[C@H]1CCC[C@]2(C1=C[C@@H]3[C@@H](C(=O)O[C@@H]3C2)C)C |
SMILES canonique |
CC1CCCC2(C1=CC3C(C(=O)OC3C2)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


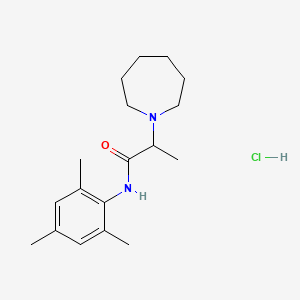
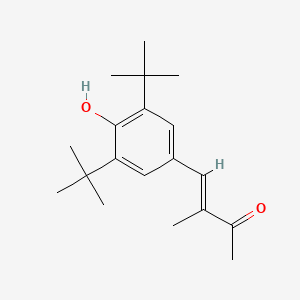
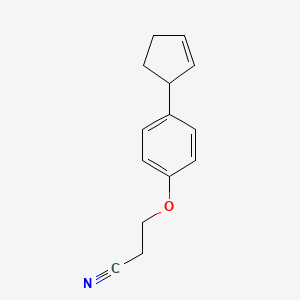
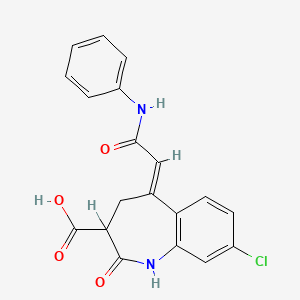
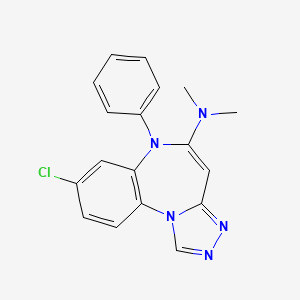

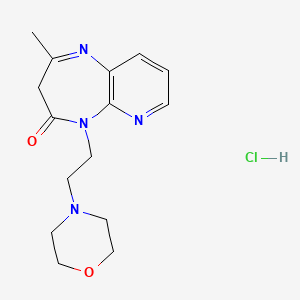
![4,11,13-trimethyl-5-(2-pyridin-4-ylethyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one](/img/structure/B12745412.png)
